molecular formula C13H15NO B3022566 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine CAS No. 479631-37-3

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine

Cat. No.: B3022566
CAS No.: 479631-37-3
M. Wt: 201.26 g/mol
InChI Key: XCUUFWUNKMAFMQ-UHFFFAOYSA-N
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Description

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine is an organic compound that features a naphthalene ring substituted with a methoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxynaphthalene.

    Functional Group Introduction: The methoxy group is introduced via methylation of the hydroxyl group on the naphthalene ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Used as a building block for synthesizing complex molecules.
    • Explored in reaction mechanism studies.
  • Biology :
    • Investigated for interactions with biomolecules.
    • Studied for its potential biological activity.
  • Medicine :
    • Explored for therapeutic properties, particularly in managing conditions related to glucocorticoid excess and cancer treatment.
  • Industry :
    • Utilized in developing new materials and chemical processes.

Case Study: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on 11β-HSD1 demonstrated significant reductions in enzyme activity at concentrations below 5 μM. These findings suggest its potential use in managing diseases related to glucocorticoid metabolism, such as obesity and diabetes.

Case Study: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. Notably, derivatives with additional cyano groups showed enhanced potency against MCF-7 breast cancer cells, indicating promising avenues for further anticancer drug development.

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine:

Activity TypeDescriptionIC50 Value
Enzyme InhibitionInhibits 11β-HSD1<5 μM
AntiproliferativeEffective against MCF-7 cancer cells3.1 μM
AntimicrobialPotential candidate for antimicrobial applicationsOngoing research

Mechanism of Action

The mechanism of action of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-methoxynaphthalen-2-yl)ethanone: This compound is structurally similar but features a ketone group instead of an amine group.

    N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a different functional group arrangement.

Uniqueness

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and amine groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Biological Activity

1-(6-Methoxynaphthalen-2-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 6-methoxy-2-acetonaphthone. The compound is synthesized through a series of reactions that may include acylation and amination processes. The general synthetic route can be summarized as follows:

  • Starting Material : 6-Methoxy-2-acetonaphthone.
  • Reagents : N-dimethylformamide dimethylacetal, various amines.
  • Conditions : Controlled temperature and pressure to optimize yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of derivatives were tested for their effectiveness against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). One notable derivative exhibited significant anti-proliferative activity, leading to cell cycle arrest and apoptosis in cancer cells through the upregulation of Nur77 expression, a known regulator of apoptosis .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, particularly nuclear receptors like Nur77. This interaction triggers pathways that lead to apoptosis in tumor cells. The compound's methoxy group enhances its binding affinity to these receptors, facilitating its biological activity .

Case Studies

Case Study 1: Anti-Tumor Activity
A study focused on the anti-tumor effects of a derivative of this compound demonstrated that it inhibited cell growth in multiple cancer cell lines. The compound was found to induce apoptosis by activating Nur77 and promoting its nuclear export .

Case Study 2: Pharmacological Evaluation
In another investigation, the pharmacological profile of the compound was evaluated using various in vitro assays. The results indicated that it not only exhibited cytotoxic effects on cancer cells but also showed potential antimicrobial properties, suggesting a broader spectrum of biological activity .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerA54915Nur77-mediated apoptosis
AnticancerHepG212Cell cycle arrest
AntimicrobialE. coli20Inhibition of bacterial growth

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUUFWUNKMAFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine (20.0 g, 100 mmol), prepared in the previous step, was dissolved with heating in 300 mL of absolute ethanol. At room temperature, sodium borohydride (3.783 g, 100 mmol) was added portion wise. The reaction stirred under nitrogen for 18 h. 1N HCl was added to the reaction until pH 1 (litmus paper). The solvent was removed under reduced pressure and the resulting residue was partitioned between methylene chloride and water. The aqueous layer was made basic with 1N NaOH. The aqueous layer was separated and extracted with methylene chloride. The combined organic extracts were dried (MgSO4) and solvent removed under reduced pressure to give (6-methoxy-naphthalen-2-ylmethyl)-methyl-amine (18.80 g, 93.5%) as an off-white solid, mp 96-104° C.
Name
(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.783 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine

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